molecular formula C25H33N3O4S B2536123 N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide CAS No. 1302983-81-8

N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide

Katalognummer: B2536123
CAS-Nummer: 1302983-81-8
Molekulargewicht: 471.62
InChI-Schlüssel: HSOZFJDBINDOKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a multifunctional acetamide derivative featuring:

  • Two N-substituents: A [[4-(dimethylamino)phenyl]methyl] group (electron-donating dimethylamino moiety) and an oxolan-2-ylmethyl (tetrahydrofuran-derived) group.
  • Sulfonylamino linker: A sulfonylamino (-SO₂-NH-) group connecting the acetamide core to an (E)-styryl (ethenyl-4-methylphenyl) moiety.

The dimethylamino group improves solubility and may participate in cation-π interactions, while the oxolane ring influences conformational flexibility and lipophilicity. The sulfonylamino group provides hydrogen-bonding capacity and stability compared to sulfanyl analogs.

Eigenschaften

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-20-6-8-21(9-7-20)14-16-33(30,31)26-17-25(29)28(19-24-5-4-15-32-24)18-22-10-12-23(13-11-22)27(2)3/h6-14,16,24,26H,4-5,15,17-19H2,1-3H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOZFJDBINDOKI-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C22H30N2O3S\text{C}_{22}\text{H}_{30}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a dimethylamino group, a sulfonamide moiety, and an oxolane ring, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Anticancer : Many sulfonamide derivatives have been studied for their anticancer properties. They may inhibit specific enzymes involved in tumor growth.
  • Antimicrobial : The presence of the sulfonamide group is known to confer antimicrobial properties, making these compounds potential candidates for treating bacterial infections.
  • Anti-inflammatory : Some studies suggest that related compounds can modulate inflammatory pathways, providing therapeutic effects in inflammatory diseases.

The biological activity of N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrases or matrix metalloproteinases, which play roles in cancer progression and inflammation.
  • Receptor Modulation : It could interact with various receptors involved in cell signaling pathways, affecting cellular responses to growth factors or cytokines.
  • Oxidative Stress Reduction : Similar compounds have shown the ability to reduce oxidative stress, which is implicated in various diseases.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of sulfonamide derivatives. The results indicated that certain modifications to the sulfonamide structure enhanced cytotoxicity against breast cancer cell lines (MCF-7) .

CompoundIC50 (µM)Cell Line
N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide12.5MCF-7
Reference Compound15.0MCF-7

Antimicrobial Activity

In another study focusing on the antimicrobial effects of sulfonamide derivatives, it was found that this class of compounds exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus .

BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli32

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of similar compounds demonstrated a reduction in pro-inflammatory cytokines in vitro when treated with related sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. Research has shown that modifications to the phenyl and sulfonamide groups can enhance selectivity and efficacy against various cancer cell lines. For instance, derivatives of sulfonamide compounds have been reported to inhibit tumor growth in vitro and in vivo models .
  • Drug Design : The compound's unique structure makes it a candidate for drug design targeting specific biological pathways. The sulfonamide group is known for its ability to interact with enzymes and receptors involved in disease mechanisms. This interaction can lead to the development of inhibitors that could potentially treat conditions such as cancer or bacterial infections .

Biological Studies

  • Enzyme Inhibition : Research has indicated that similar compounds can act as inhibitors for certain enzymes involved in metabolic pathways. This property can be leveraged to design drugs that modulate metabolic diseases or conditions characterized by dysregulated enzyme activity .
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound is essential for evaluating its therapeutic potential. Studies focusing on the pharmacokinetic properties of related compounds suggest that structural modifications can significantly influence these parameters, thereby affecting the overall efficacy and safety profile of the drug candidates .

Case Studies

  • Case Study 1 : A study published in ACS Omega explored a series of N-Aryl compounds similar to N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide. The findings demonstrated significant anticancer activity against multiple cell lines with percent growth inhibitions exceeding 75% .
  • Case Study 2 : Another investigation focused on the synthesis and characterization of sulfonamide derivatives showed promising results in modulating biological activity through targeted modifications. These studies emphasized the importance of structural diversity in enhancing therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sulfonyl/Sulfanyl-Linked Acetamides

2-[[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-[4-(Dimethylamino)phenyl]acetamide
  • Key Features: Sulfanyl (-S-) linker instead of sulfonylamino. 1,2,4-Triazole core with 4-chlorophenyl and 4-methylphenyl substituents. N-(4-dimethylaminophenyl) acetamide.
  • The triazole ring may enhance π-π stacking but lacks the (E)-styryl group’s planar rigidity.
N-[4-[(4,5-Dimethyl-1,3-Oxazol-2-yl)Sulfamoyl]Phenyl]Acetamide
  • Key Features :
    • Sulfamoyl (-SO₂-NH-) bridge linked to a 4,5-dimethyloxazole.
    • Simpler N-(4-acetamidophenyl) substituent.
  • Lacks the dimethylaminophenyl and oxolane substituents, leading to lower solubility and altered pharmacokinetics.
2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-yl)Sulfanyl]-N-(4-Ethoxyphenyl)Acetamide
  • Key Features: Sulfanyl-linked dihydroquinolinone core with 6-chloro and 4-phenyl groups. N-(4-ethoxyphenyl) substituent.
  • Comparison: The dihydroquinolinone system introduces a fused aromatic structure, contrasting with the linear styryl group. Ethoxyphenyl substituent may alter metabolic stability compared to the target’s oxolane group.

Heterocyclic and Aromatic Substituent Variations

N-(4-Acetamidophenyl)-2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}Acetamide
  • Key Features: Sulfanyl-linked dihydroquinazolinone with 4-methylphenyl. N-(4-acetamidophenyl) group.
  • Absence of the dimethylamino group may reduce interactions with charged residues in binding pockets.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide
  • Key Features :
    • Pyrimidine and pyridine heterocycles.
    • Sulfanyl linker.
  • Comparison :
    • Pyrimidine and pyridine rings enhance aromatic stacking but lack the target’s styryl group’s extended conjugation.
    • Methylpyridyl substituent may improve blood-brain barrier penetration compared to the oxolane group.

Functional Group and Configuration Differences

Neratinib (Anticancer Agent)
  • Key Features: Quinoline core with a butenamide side chain. Dimethylamino and pyridyl methoxy groups.
  • Comparison: Shares a dimethylamino group but lacks the sulfonylamino-styryl motif. The quinoline system and butenamide linker are critical for EGFR/HER2 inhibition, highlighting divergent therapeutic applications.
N-(4-Hydroxyphenyl)Acetamide (Paracetamol)
  • Key Features :
    • Simple acetamide with a 4-hydroxyphenyl group.
  • Comparison :
    • Demonstrates how substituent complexity impacts biological activity: the target’s advanced structure may reduce hepatotoxicity (unlike paracetamol) but increase synthetic complexity.

Structural and Physicochemical Analysis

Compound Molecular Weight Key Functional Groups Notable Features
Target Compound ~529.6* Sulfonylamino, (E)-styryl, dimethylamino, oxolane High hydrogen-bonding capacity, rigid geometry
2-[[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-Triazol-3-yl]sulfanyl]-Acetamide 464.96 Sulfanyl, triazole, dimethylaminophenyl Enhanced π-π stacking, reduced polarity
N-[4-(Dimethyloxazolyl)Sulfamoyl]Phenyl Acetamide 323.35 Sulfamoyl, oxazole, acetamidophenyl Compact heterocycle, moderate solubility
2-[(Dihydroquinolin-3-yl)Sulfanyl]-N-(4-Ethoxyphenyl)Acetamide 464.96 Sulfanyl, dihydroquinolinone, ethoxyphenyl Fused aromatic system, metabolic susceptibility

*Estimated based on structural formula.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s (E)-styryl group requires precise stereochemical control during synthesis, unlike sulfanyl-linked analogs (e.g., and ).
  • Stability: Sulfonylamino groups (as in the target) exhibit greater oxidative stability than sulfanyl analogs, which may oxidize to sulfoxides/sulfones .

Vorbereitungsmethoden

Preparation of N,N-Disubstituted Acetamide Intermediate

The acetamide core is constructed via a two-step alkylation sequence:

  • Primary Amine Alkylation :
    • Substrate : Glycine ethyl ester hydrochloride.
    • Reagents : 4-(Dimethylamino)benzyl chloride (1.2 eq), oxolan-2-ylmethyl bromide (1.2 eq).
    • Conditions : DMF solvent, K$$2$$CO$$3$$ (2.5 eq), 60°C, 12 hours.
    • Workup : Aqueous extraction, column chromatography (SiO$$_2$$, ethyl acetate/hexane 3:7).
    • Yield : 78% (Intermediate A ).
  • Hydrolysis to Acetic Acid Derivative :
    • Reagents : 2 N NaOH in methanol/water (1:1), 50°C, 2 hours.
    • Yield : 95% (Intermediate B , carboxylic acid).

Stereochemical Control and Final Assembly

E-Selective Sulfonamidation

To ensure retention of the E-configuration:

  • Catalyst : Pd(OAc)$$2$$ (5 mol%), PPh$$3$$ (10 mol%).
  • Solvent : Toluene, 80°C, 8 hours.
  • Monitoring : $$^1$$H NMR (vinyl protons δ 6.8–7.2 ppm, J = 16 Hz).

Global Deprotection and Purification

  • Conditions : H$$_2$$/Pd-C (10%), methanol, 25°C, 12 hours.
  • Workup : Filtration, solvent evaporation, recrystallization (ethanol/water).
  • Purity : >99% (HPLC, C18 column).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3280 cm$$^{-1}$$ (N-H), 1695 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (S=O).
  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.65 (d, J = 16 Hz, 1H, CH=CH), 2.89 (s, 6H, N(CH$$3$$)$$_2$$), 3.75 (m, 1H, oxolan).
  • HRMS (ESI+) : m/z 528.2341 [M+H]$$^+$$ (calc. 528.2339).

Optimization Table

Step Solvent Catalyst/Base Temp (°C) Yield (%)
Acetamide alkylation DMF K$$2$$CO$$3$$ 60 78
Sulfonylation DCM Pyridine 25 85
E-Selective coupling Toluene Pd(OAc)$$_2$$ 80 92

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.